2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester
Overview
Description
2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester is a chemical compound with the molecular formula C13H22O6 and a molecular weight of 274.31 g/mol . It is known for its clear oil appearance and slight solubility in chloroform and methanol . This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester typically involves the reaction of isopropyl alcohol with 1,3-dioxane-5,5-dicarboxylic acid under esterification conditions . The reaction is catalyzed by an acid catalyst such as sulfuric acid, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to ensure high yield and purity . The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed under basic conditions.
Major Products
The major products formed from these reactions include various ester and alcohol derivatives, which are useful intermediates in organic synthesis .
Scientific Research Applications
2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis to release active carboxylic acids, which then participate in various biochemical pathways . The compound’s unique structure allows it to interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2-dimethylmalonate: Another ester with similar reactivity but different structural properties.
Diethyl malonate: A simpler ester used in similar synthetic applications.
Ethyl acetoacetate: Known for its use in the synthesis of heterocyclic compounds.
Uniqueness
2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester stands out due to its dioxane ring structure, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and specialty chemicals .
Properties
IUPAC Name |
diethyl 2-propan-2-yl-1,3-dioxane-5,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O6/c1-5-16-11(14)13(12(15)17-6-2)7-18-10(9(3)4)19-8-13/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELCLUJNTNQUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(COC(OC1)C(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500596 | |
Record name | Diethyl 2-(propan-2-yl)-1,3-dioxane-5,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35113-48-5 | |
Record name | 5,5-Diethyl 2-(1-methylethyl)-1,3-dioxane-5,5-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35113-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035113485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl 2-(propan-2-yl)-1,3-dioxane-5,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ISOPROPYL-1,3-DIOXANE-5,5-DICARBOXYLIC ACID DIETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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